molecular formula C16H24ClNO3 B13758058 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole CAS No. 56287-41-3

2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole

Cat. No.: B13758058
CAS No.: 56287-41-3
M. Wt: 313.82 g/mol
InChI Key: ZMBBYYGTHPAZOF-UHFFFAOYSA-N
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Description

2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a dioxole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole typically involves multiple steps, including the formation of the benzodioxole ring and the introduction of the methyl, chloro, and N,N-diethylaminoethoxyethyl groups. Common reagents and conditions might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the methyl group: Methylation reactions using methyl iodide or dimethyl sulfate.

    Chlorination: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the N,N-diethylaminoethoxyethyl group: This step might involve nucleophilic substitution reactions using diethylamine and ethylene oxide derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methyl or amino groups.

    Reduction: Reduction reactions might target the chloro group or other reducible functionalities.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents such as sodium hydroxide, halogens, or amines could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups.

Scientific Research Applications

2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications as a pharmaceutical intermediate or in drug discovery.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways might include:

    Binding to enzymes or receptors: Affecting their activity or function.

    Modulation of signaling pathways: Influencing cellular processes.

    Interaction with nucleic acids: Potentially affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-chloro-1,3-benzodioxole: Lacks the N,N-diethylaminoethoxyethyl group.

    2-Methyl-1,3-benzodioxole: Lacks both the chloro and N,N-diethylaminoethoxyethyl groups.

    5-Chloro-1,3-benzodioxole: Lacks the methyl and N,N-diethylaminoethoxyethyl groups.

Uniqueness

The presence of the N,N-diethylaminoethoxyethyl group in 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole may confer unique chemical properties, such as increased solubility or specific interactions with biological targets, distinguishing it from other benzodioxole derivatives.

Properties

CAS No.

56287-41-3

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

IUPAC Name

2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine

InChI

InChI=1S/C16H24ClNO3/c1-4-18(5-2)9-11-19-10-8-16(3)20-14-7-6-13(17)12-15(14)21-16/h6-7,12H,4-5,8-11H2,1-3H3

InChI Key

ZMBBYYGTHPAZOF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCCC1(OC2=C(O1)C=C(C=C2)Cl)C

Origin of Product

United States

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